molecular formula C10H16F3NO4 B12448687 Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate

Cat. No.: B12448687
M. Wt: 271.23 g/mol
InChI Key: WJWGBYRWZJCCBX-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate: is a chemical compound that features a trifluoromethyl group, an ethyl ester, and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and derivatives for pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butoxycarbonyl-protected amines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like tetrahydrofuran or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Trifluoroacetic acid, hydrochloric acid.

    Solvents: Tetrahydrofuran, acetonitrile, methanol.

Major Products:

    Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate primarily involves its role as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-[(tert-butoxycarbonyl)amino]acetate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]propanoate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]butanoate

Uniqueness: Ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds that require enhanced stability, lipophilicity, and bioavailability .

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16)

InChI Key

WJWGBYRWZJCCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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